molecular formula C23H30N2O4S B2971093 1-((3-((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)propyl)sulfonyl)-4-phenylpiperazine CAS No. 953202-83-0

1-((3-((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)propyl)sulfonyl)-4-phenylpiperazine

Cat. No.: B2971093
CAS No.: 953202-83-0
M. Wt: 430.56
InChI Key: OONSFOHQMVOCBW-UHFFFAOYSA-N
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Description

1-((3-((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)propyl)sulfonyl)-4-phenylpiperazine is an intriguing compound with potential applications in various fields Its complex structure includes a benzofuran moiety, which is known for its presence in many bioactive molecules

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of 1-((3-((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)propyl)sulfonyl)-4-phenylpiperazine typically involves multiple steps, starting from readily available starting materials. A common route includes the protection of functional groups, forming the benzofuran ring, introducing the sulfonyl group, and finally coupling with the phenylpiperazine. Each step requires specific conditions, such as appropriate solvents, temperatures, and catalysts, to achieve high yields and purity.

Industrial Production Methods: : Industrial production of this compound may involve large-scale synthesis using optimized protocols to ensure cost-effectiveness and efficiency. Key considerations include the availability of starting materials, waste management, and safety measures to handle potentially hazardous reagents.

Chemical Reactions Analysis

Types of Reactions: : 1-((3-((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)propyl)sulfonyl)-4-phenylpiperazine can undergo various chemical reactions, such as:

  • Oxidation: : Introduction of oxygen atoms to form more complex derivatives.

  • Reduction: : Removal of oxygen or addition of hydrogen to modify the compound's properties.

  • Substitution: : Replacement of certain atoms or groups within the molecule to create new compounds.

Common Reagents and Conditions: : Reagents commonly used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and different nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play crucial roles in determining the reaction pathways and outcomes.

Major Products Formed:

Scientific Research Applications

Chemistry: : In chemistry, this compound can be used as a building block for synthesizing more complex molecules, aiding in the development of new materials and drugs.

Biology: : The benzofuran moiety in the compound might exhibit biological activity, making it a candidate for studying its effects on biological systems, including its potential as a therapeutic agent.

Medicine: : Its structural features suggest it could be investigated for pharmaceutical applications, such as targeting specific biological pathways or receptors.

Industry: : The compound's unique properties could be utilized in various industrial applications, including the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 1-((3-((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)propyl)sulfonyl)-4-phenylpiperazine involves its interaction with specific molecular targets and pathways within biological systems. Its effects depend on the nature of the interactions between its functional groups and the targets. These interactions can lead to changes in biological activity, which could be harnessed for therapeutic purposes. Understanding these mechanisms requires detailed studies, including biochemical assays and molecular modeling.

Comparison with Similar Compounds

Similar compounds include those that share the benzofuran and piperazine moieties but differ in other substituents or overall structure. Some notable examples are:

  • 1-(2-Benzo[b]furan-yl)-4-phenylpiperazine

  • 2,3-Dihydro-1H-benzo[f]indole-7-yl)piperazine

  • 7-Benzofuran-2-yl-piperazine

Uniqueness: : The presence of the sulfonyl group and specific substitutions on the benzofuran ring make 1-((3-((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)propyl)sulfonyl)-4-phenylpiperazine unique compared to its analogs. These differences can result in distinct physical, chemical, and biological properties, highlighting its potential for unique applications in research and industry.

Properties

IUPAC Name

1-[3-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]propylsulfonyl]-4-phenylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N2O4S/c1-23(2)18-19-8-6-11-21(22(19)29-23)28-16-7-17-30(26,27)25-14-12-24(13-15-25)20-9-4-3-5-10-20/h3-6,8-11H,7,12-18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OONSFOHQMVOCBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(O1)C(=CC=C2)OCCCS(=O)(=O)N3CCN(CC3)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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